molecular formula C8H7BrF3NO B1526746 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline CAS No. 710351-84-1

3-Bromo-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B1526746
CAS No.: 710351-84-1
M. Wt: 270.05 g/mol
InChI Key: WKNJHWXZLCVUHJ-UHFFFAOYSA-N
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Description

3-Bromo-4-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H7BrF3NO. This compound is characterized by the presence of a bromine atom, a trifluoroethoxy group, and an aniline moiety. It is commonly used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromoaniline and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the alcohol.

    Reaction Mechanism: The deprotonated 2,2,2-trifluoroethanol acts as a nucleophile, attacking the electrophilic bromine-substituted aniline to form the desired product.

    Purification: The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to a variety of derivatives.

    Oxidation Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include azido, thiocyanato, or other substituted anilines.

    Oxidation: Products include nitrosoaniline or nitroaniline derivatives.

    Reduction: Products include various reduced forms of the original compound, such as primary amines.

Scientific Research Applications

3-Bromo-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its effects on specific molecular targets.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-Bromo-2-(trifluoromethoxy)aniline
  • 3-Bromo-4-(trifluoromethyl)aniline

Uniqueness

3-Bromo-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct physicochemical properties compared to other trifluoromethyl or trifluoromethoxy analogs

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

IUPAC Name

3-bromo-4-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO/c9-6-3-5(13)1-2-7(6)14-4-8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNJHWXZLCVUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Bromo-4-fluoronitrobenzene (1.0 eq) was added to a stirring solution of 2,2,2-trifluoroethanol (1.1 eq) and potassium carbonate (2.0 eq) in DMF. The solution was heated for 18 hours at 90° C. at which time no starting material was apparent by LCMS. The solution was cooled and filtered through Celite and the plug washed with EtOAc. The organic layer is then washed with brine and water, dried over MgSO4, filtered and concentrated to yield the desired product 97% pure, 80% yield. LC Rt=2.975 min. MH+=302.0
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Synthesis routes and methods II

Procedure details

2-Bromo-4-nitro-1-(2,2,2-trifluoro-ethoxy)-benzene was dissolved in EtOAc, purged with nitrogen, and a catalytic amount of Pd on Carbon added. The solution is purged a number of times, then left to stir overnight under an atmosphere of nitrogen. The solution is filtered through Celite and concentrated yielding the desired product in quantitative yield. LC Rt=1.852 min. MH+=270.0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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